molecular formula C23H23ClFN3O2 B2473281 4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide CAS No. 877633-28-8

4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide

Cat. No. B2473281
CAS RN: 877633-28-8
M. Wt: 427.9
InChI Key: JGDHUVBKXXSEMQ-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide, also known as F13714, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of various heterocyclic compounds, such as 4-(benzo[b]furan-2-yl)piperidines and 4-(benzo[b]thiophen-3-yl)piperidines, showing potent 5-HT2 antagonist activity in vitro (Watanabe, Yoshiwara, & Kanao, 1993).

Pharmacological Applications

  • Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, related to the compound, were synthesized and evaluated for antidepressant and antianxiety activities (Kumar et al., 2017).

Radioligand Development

  • Derivatives of this compound have been used in developing PET imaging ligands, for instance, in neuroinflammation imaging targeting colony-stimulating factor 1 receptor (CSF1R), which is relevant in neurodegenerative diseases (Lee et al., 2022).

Antimicrobial Activities

  • Compounds synthesized from similar structural frameworks showed potent activity against various bacterial strains, indicating their potential use in antimicrobial treatments (Mishra & Chundawat, 2019).

Potential Therapeutic Applications

  • Research into compounds structurally related to 4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide has shown promise for developing therapeutic agents for Alzheimer’s disease and other neurodegenerative disorders (Hussain et al., 2016).

properties

IUPAC Name

4-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN3O2/c24-18-9-7-17(8-10-18)23(29)26-16-21(22-6-3-15-30-22)28-13-11-27(12-14-28)20-5-2-1-4-19(20)25/h1-10,15,21H,11-14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDHUVBKXXSEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide

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